(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate
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Overview
Description
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is notable for its complex structure, which includes an amino group, a pyrrolidinone ring, and a methanesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of methanesulfonic acid as a catalyst is preferred due to its high chemical stability and low corrosivity compared to other strong acids .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. The methanesulfonate group enhances the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Unlike simpler esters, this compound has a more complex structure that allows for a wider range of applications in scientific research .
Properties
Molecular Formula |
C9H18N2O6S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
methanesulfonic acid;methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3.CH4O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-5(2,3)4/h5-6H,2-4,9H2,1H3,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1 |
InChI Key |
YZRDYMYFEHBEIC-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N.CS(=O)(=O)O |
Canonical SMILES |
COC(=O)C(CC1CCNC1=O)N.CS(=O)(=O)O |
Origin of Product |
United States |
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